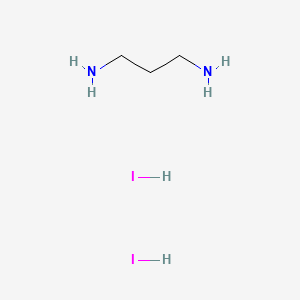

1,3-Diaminopropane dihydroiodide

Vue d'ensemble

Description

1,3-Diaminopropane dihydroiodide is a useful research compound. Its molecular formula is C3H12I2N2 and its molecular weight is 329.95 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It is known that this compound is used in the synthesis of mixed cation or anion perovskites . These perovskites are used in solar cell applications .

Mode of Action

It is used as a precursor in the synthesis of mixed cation or anion perovskites . These perovskites are then used in the construction of solar cells .

Biochemical Pathways

It is known that the compound plays a role in the synthesis of perovskites, which are used in solar cell applications .

Result of Action

Its role in the synthesis of perovskites contributes to the optimization of the band gap, carrier diffusion length, and power conversion efficiency of perovskite-based solar cells .

Analyse Biochimique

Biochemical Properties

1,3-Diaminopropane dihydroiodide plays a significant role in biochemical reactions, particularly in the synthesis of heterocycles and coordination complexes . It interacts with various enzymes and proteins, including 2-ketoglutarate 4-aminotransferase and L-2,4-diaminobutanoate decarboxylase, which are involved in the metabolic pathways of certain microorganisms . These interactions facilitate the conversion of precursors into this compound, highlighting its importance in biochemical processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the surface defect density and charge carrier transport in perovskite films, which are used in solar cell applications . Additionally, its interaction with cellular components can lead to changes in gene expression and metabolic flux, impacting overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. For instance, it has been shown to interact with hydrogen bonds in ion clustering reactions, influencing the stability and reactivity of the compound . These molecular interactions are crucial for understanding the compound’s mechanism of action and its role in various biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is known to be soluble in water and forms a powder to crystal structure . Over time, its stability may be affected by environmental conditions, leading to potential changes in its biochemical activity and long-term effects on cellular function.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the arginine/proline metabolic pathways and the beta-alanine metabolic pathway . It interacts with enzymes such as aspartokinases and L-2,4-diaminobutanoate decarboxylase, which play a role in its synthesis and conversion. These interactions influence the metabolic flux and levels of metabolites, highlighting the compound’s importance in cellular metabolism.

Activité Biologique

1,3-Diaminopropane dihydroiodide (PDADI) is a diamine compound that has garnered attention in various fields, particularly in biological and material sciences. This article explores its biological activity, including its interaction with biomolecules, potential therapeutic applications, and mechanisms of action.

This compound is a salt formed from 1,3-diaminopropane and hydroiodic acid. It is characterized by its two primary amine groups, which facilitate various biological interactions.

The biological activity of PDADI primarily stems from its ability to interact with nucleic acids and proteins. The compound's amine groups can form hydrogen bonds and ionic interactions with negatively charged phosphate groups in DNA, leading to condensation and precipitation phenomena. This interaction has implications for gene transfer technologies and the stabilization of nucleic acid structures in therapeutic applications .

Case Studies

-

Gene Delivery Applications

- A study demonstrated that PDADI could effectively condense plasmid DNA into stable complexes, enhancing the efficiency of gene delivery systems. The binding mechanism involves the formation of a dense layer of DNA around PDADI molecules, which aids in cellular uptake .

- In experiments involving highly oriented pyrolytic graphite (HOPG), PDADI was shown to create densely packed layers of DNA, suggesting potential applications in surface-mediated gene transfer .

-

Surface Passivation in Solar Cells

- Recent research highlighted the use of PDADI as a surface passivation agent in perovskite solar cells. The modification resulted in reduced surface defect density and improved charge carrier transport, leading to enhanced solar cell efficiency (up to 25.09%) and stability under thermal stress . This indicates that PDADI not only has biological relevance but also significant industrial applications.

Table: Summary of Biological Activities and Applications

Toxicological Considerations

While PDADI shows promise in various applications, its toxicity profile must be considered. Research indicates that at elevated concentrations, PDADI can exhibit cytotoxic effects. Comparisons with other biogenic diamines have been made to evaluate safer alternatives for gene delivery systems .

Applications De Recherche Scientifique

Surface Passivation in Perovskite Solar Cells

One of the most notable applications of PDADI is in the enhancement of perovskite solar cells (PSCs). A recent study demonstrated that PDADI can effectively modify the interface between perovskite layers and electron transporting layers (ETLs). This modification leads to:

- Reduced Surface Defect Density : PDADI helps in passivating defects on the perovskite surface, which is crucial for improving the efficiency of solar cells.

- Improved Charge Carrier Transport : The presence of PDADI enhances charge transport properties, reducing non-radiative recombination losses.

- High Efficiency : The study reported PSCs modified with PDADI achieving an efficiency of 25.09% (certified 24.58%) and good thermal stability, retaining 91% of initial power conversion efficiency after prolonged storage at elevated temperatures .

Chemical Synthesis and Catalysis

PDADI serves as a versatile reagent in chemical synthesis. Its structure allows it to act as a ligand in coordination chemistry, particularly in the formation of metal complexes. These complexes can be utilized in various catalytic processes, including:

- Catalysis : The compound can form stable complexes with transition metals, which are useful in catalyzing reactions such as hydrogenation and oxidation.

- Ligand Design : PDADI's tetradentate nature makes it suitable for designing new ligands that can enhance the selectivity and efficiency of catalytic reactions .

Biomedical Applications

The biological properties of PDADI have been explored for potential applications in medicinal chemistry:

- Antioxidant Activity : Research indicates that transition metal complexes formed with PDADI exhibit antioxidant properties, making them candidates for therapeutic applications against oxidative stress-related diseases .

- Drug Delivery Systems : The compound's solubility and reactivity profile suggest its potential use in drug delivery systems where controlled release is critical.

Material Science

In material science, PDADI has been investigated for its role in developing advanced materials:

- Polymer Modification : PDADI can be used to modify polymer matrices to enhance their mechanical properties or to introduce functional groups that improve adhesion or compatibility with other materials.

- Nanocomposite Formation : It can serve as a coupling agent in the preparation of nanocomposites, improving interfacial bonding between nanofillers and polymer matrices.

Propriétés

IUPAC Name |

propane-1,3-diamine;dihydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2.2HI/c4-2-1-3-5;;/h1-5H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFXBDBPOGBBVMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CN.I.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H12I2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120675-53-8 | |

| Record name | 1,3-Diaminopropane Dihydroiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,3-diaminopropane dihydroiodide interact with perovskite materials, and what are the downstream effects on solar cell performance?

A1: this compound acts as a surface passivating agent for perovskite films. Instead of forming a new perovskite structure, PDADI directly interacts with the perovskite surface during the annealing process, effectively passivating surface defects []. This passivation leads to several beneficial downstream effects:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.